

An In-Depth Technical Guide to (D)-PPA 1 Target Validation Studies

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Compound of Interest

Compound Name: (D)-PPA 1

Cat. No.: B15611112

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Introduction

(D)-PPA 1 is a synthetic D-peptide antagonist designed to disrupt the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1). This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host's immune system. By blocking this pathway, **(D)-PPA 1** aims to restore anti-tumor immunity. This technical guide provides a comprehensive overview of the target validation studies for **(D)-PPA 1**, including its biochemical and cellular characterization, as well as its in vivo efficacy.

Biochemical and Biophysical Characterization

The primary mechanism of action of **(D)-PPA 1** is its direct binding to PD-L1, thereby preventing its engagement with the PD-1 receptor on T cells. The binding affinity of **(D)-PPA 1** to PD-L1 has been quantified using biophysical techniques.

Quantitative Data: Binding Affinity

Compound	Target	Method	Kd (μM)
(D)-PPA 1	PD-L1	Surface Plasmon Resonance (SPR)	0.51 ^[1]

Cellular Characterization

The ability of **(D)-PPA 1** to block the PD-1/PD-L1 interaction at a cellular level is a crucial aspect of its target validation. This is typically assessed using co-culture systems of immune cells and cancer cells expressing PD-L1.

Quantitative Data: In Vitro Blockade

While specific IC50 values for the blockade of the PD-1/PD-L1 interaction by **(D)-PPA 1** in cellular assays are not readily available in the public domain, studies have demonstrated its ability to inhibit this interaction in flow cytometry-based assays.

In Vivo Efficacy

The anti-tumor activity of **(D)-PPA 1** has been evaluated in syngeneic mouse tumor models, which have a competent immune system, making them suitable for studying immunotherapies.

Quantitative Data: In Vivo Anti-Tumor Efficacy

The in vivo efficacy of **(D)-PPA 1** was demonstrated in a CT26 colon carcinoma mouse model. Treatment with **(D)-PPA 1** resulted in significant inhibition of tumor growth and prolonged survival of the tumor-bearing mice.

Animal Model	Treatment	Outcome
CT26 Syngeneic Mouse Model	(D)-PPA 1	Inhibition of tumor growth and prolonged survival

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are representative protocols for the key experiments involved in the target validation of **(D)-PPA 1**.

Surface Plasmon Resonance (SPR) for Binding Affinity

- Objective: To determine the binding kinetics and affinity (Kd) of **(D)-PPA 1** to recombinant human PD-L1.

- Instrumentation: A Biacore instrument (or equivalent).
- Procedure:
 - Recombinant human PD-L1 is immobilized on a sensor chip.
 - A series of concentrations of **(D)-PPA 1** are flowed over the chip surface.
 - The association and dissociation rates are measured in real-time.
 - The K_d is calculated from the ratio of the dissociation rate constant (k_{off}) to the association rate constant (k_{on}).

Flow Cytometry-Based PD-1/PD-L1 Blockade Assay

- Objective: To assess the ability of **(D)-PPA 1** to block the binding of PD-1 to PD-L1 on cancer cells.
- Cell Lines: A PD-L1 expressing cancer cell line (e.g., CT26) and a cell line expressing the extracellular domain of PD-1 fused to a fluorescent protein or an Fc tag.
- Procedure:
 - PD-L1 expressing cells are incubated with varying concentrations of **(D)-PPA 1**.
 - The PD-1 fusion protein is then added to the cells.
 - The binding of the PD-1 fusion protein to the cells is detected by flow cytometry.
 - A decrease in the fluorescent signal indicates that **(D)-PPA 1** is blocking the interaction.

In Vivo Tumor Model

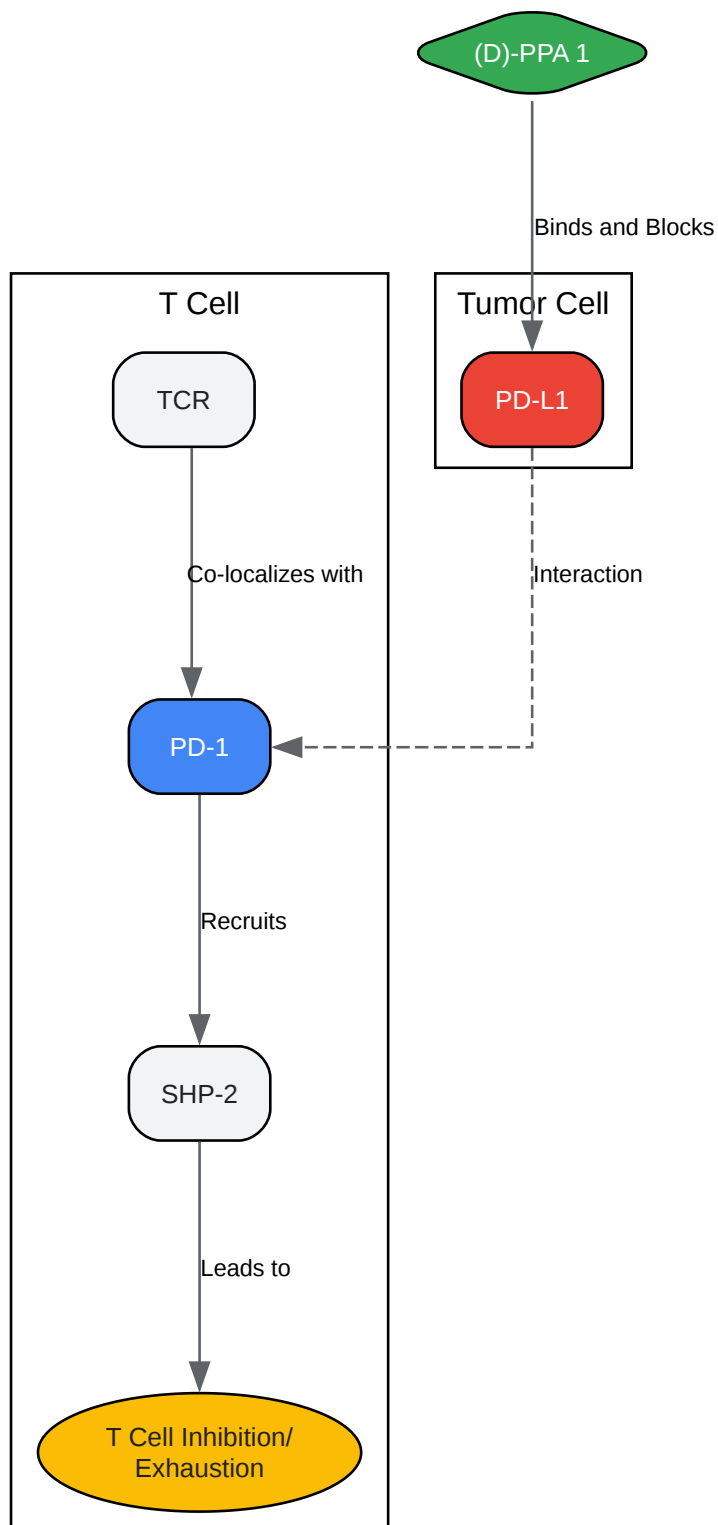
- Objective: To evaluate the anti-tumor efficacy of **(D)-PPA 1** in a syngeneic mouse model.
- Animal Model: BALB/c mice.
- Tumor Model: Subcutaneous injection of CT26 colon carcinoma cells.

- Procedure:
 - Tumors are allowed to establish to a palpable size.
 - Mice are randomized into treatment and control groups.
 - **(D)-PPA 1** is administered systemically (e.g., intraperitoneally or intravenously) according to a defined dosing schedule.
 - Tumor growth is monitored regularly using calipers.
 - Survival of the mice is recorded.
 - At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess immune cell infiltration.

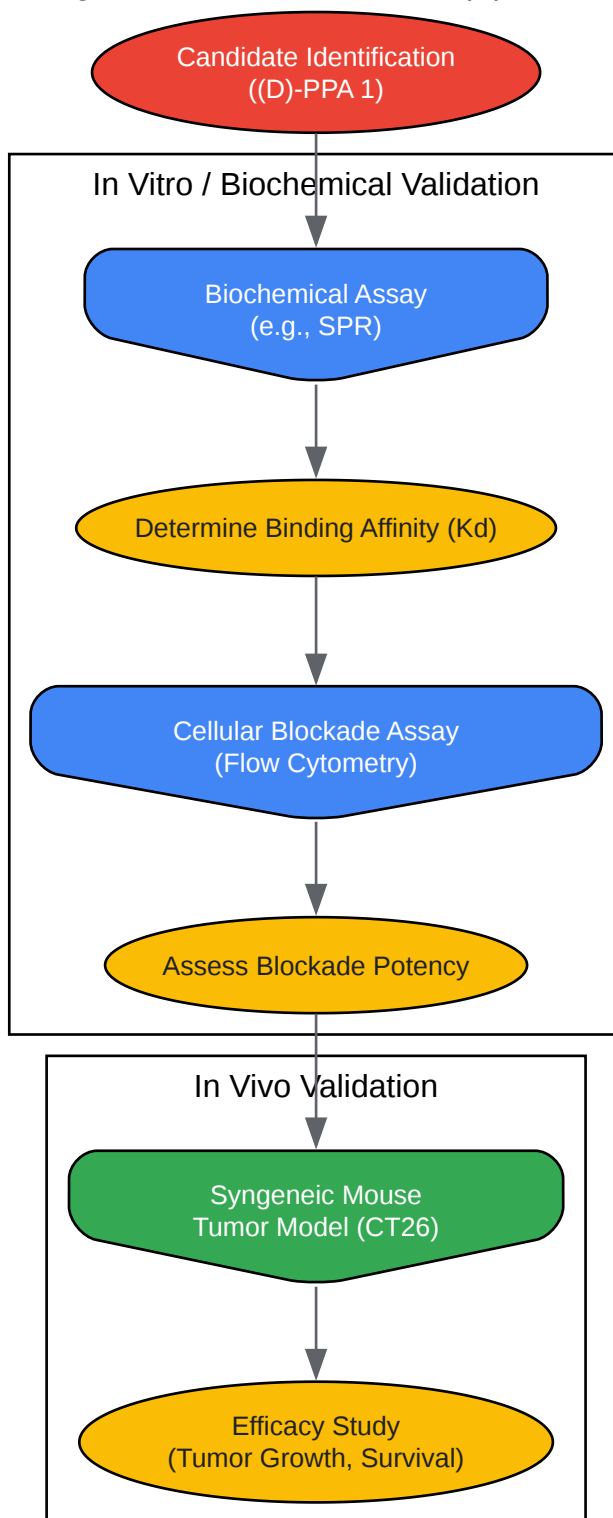
Signaling Pathways and Experimental Workflows

Visual representations of the biological pathways and experimental procedures can aid in understanding the complex processes involved in **(D)-PPA 1** target validation.

PD-1/PD-L1 Signaling Pathway and Inhibition by (D)-PPA 1

[Click to download full resolution via product page](#)PD-1/PD-L1 signaling and **(D)-PPA 1** inhibition.

Target Validation Workflow for (D)-PPA 1

[Click to download full resolution via product page](#)A general workflow for **(D)-PPA 1** target validation.

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References

- 1. Blocking of the PD-1/PD-L1 Interaction by a D-Peptide Antagonist for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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